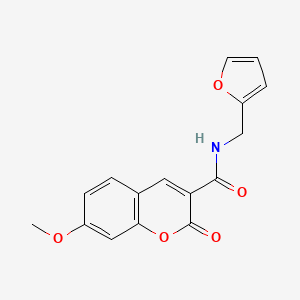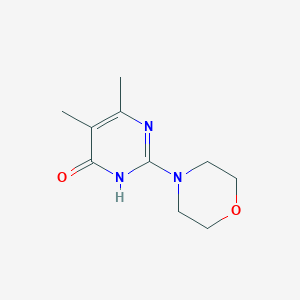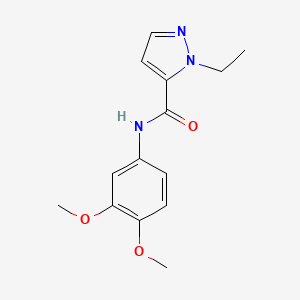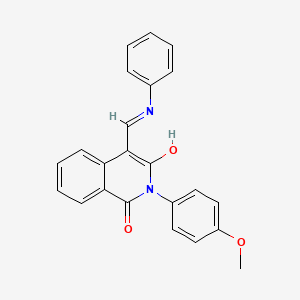
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FMMC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential neuroprotective effects and as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a drug candidate for various conditions, including pain, inflammation, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for multiple applications. However, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, including the investigation of its potential as a drug candidate for various conditions, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide for various applications.
Méthodes De Synthèse
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2-furylacetaldehyde with 7-methoxy-4-methylcoumarin, followed by the reaction with ammonium carbonate and acetic anhydride. The final product is obtained through purification using column chromatography.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-7-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-11-5-4-10-7-13(16(19)22-14(10)8-11)15(18)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSDUFMLKVXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)